molecular formula C9H17NO B13819018 (1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol

(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13819018
M. Wt: 155.24 g/mol
InChI Key: RELHKQZXRPAJSE-GIDQEGPBSA-N
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Description

(1S)-3-(dimethylamino)bicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dimethylamino group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C9H17NO/c1-10(2)8-6-3-4-7(5-6)9(8)11/h6-9,11H,3-5H2,1-2H3/t6?,7-,8?,9?/m0/s1

InChI Key

RELHKQZXRPAJSE-GIDQEGPBSA-N

Isomeric SMILES

CN(C)C1C2CC[C@@H](C2)C1O

Canonical SMILES

CN(C)C1C2CCC(C2)C1O

Origin of Product

United States

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